molecular formula C17H23NO2 B12796144 2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- CAS No. 102504-20-1

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl-

Cat. No.: B12796144
CAS No.: 102504-20-1
M. Wt: 273.37 g/mol
InChI Key: ZSNQTNXQNSSTTB-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro(45)decan-3-one, 8-benzyl-1,1-dimethyl- is a spirocyclic compound that features a unique structure combining an oxaspiro and azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

102504-20-1

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

8-benzyl-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C17H23NO2/c1-16(2)17(12-15(19)20-16)8-10-18(11-9-17)13-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI Key

ZSNQTNXQNSSTTB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCN(CC2)CC3=CC=CC=C3)CC(=O)O1)C

Origin of Product

United States

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